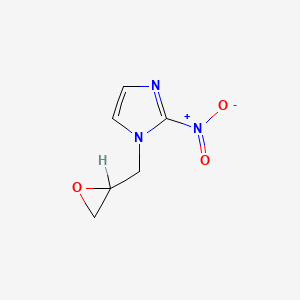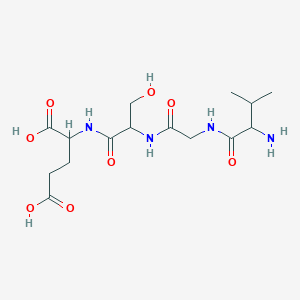
2-fluoro-10H-fenotiazina
Descripción general
Descripción
2-fluoro-10H-phenothiazine is a fluorinated derivative of phenothiazine, a heterocyclic compound consisting of two benzene rings fused to a thiazine ring. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties .
Aplicaciones Científicas De Investigación
2-fluoro-10H-phenothiazine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
2-Fluoro-10H-phenothiazine is a member of the phenothiazines, a class of polycyclic aromatic compounds Phenothiazines are known for their electron-rich nature due to the presence of sulfur and nitrogen heteroatoms .
Mode of Action
Phenothiazines, in general, are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that 2-Fluoro-10H-phenothiazine may interact with its targets through redox reactions, leading to changes in the targets’ oxidation state.
Biochemical Pathways
Phenothiazines, including 2-Fluoro-10H-phenothiazine, have been shown to be effective photoredox catalysts for various synthetic transformations . Specifically, extended phenothiazines can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that 2-Fluoro-10H-phenothiazine may affect biochemical pathways involving amines and imines.
Pharmacokinetics
It’s known that the compound is a white to yellow solid , and it should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.
Result of Action
It’s known that phenothiazines can display conventional fluorescence and thermally activated delayed fluorescence (tadf) as well as room-temperature phosphorescence (rtp) . This suggests that 2-Fluoro-10H-phenothiazine may have similar photophysical properties, which could result in changes in cellular fluorescence or phosphorescence.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-10H-phenothiazine. For instance, its photocatalytic performance can be influenced by light conditions . Moreover, its stability may be affected by storage conditions, as it should be kept in a dark place, sealed in dry conditions, at 2-8°C .
Análisis Bioquímico
Biochemical Properties
Phenothiazines, the parent compounds, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenothiazines have been reported to have diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . It is possible that 2-fluoro-10H-phenothiazine may have similar effects on cells.
Molecular Mechanism
Phenothiazines are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . It is possible that 2-fluoro-10H-phenothiazine may have similar redox properties, which could influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
Phenothiazines are known to undergo several steps of biotransformation before they are finally excreted in the urine or feces .
Dosage Effects in Animal Models
The effects of 2-fluoro-10H-phenothiazine at different dosages in animal models have not been reported. Phenothiazines are known to cause a wide range of effects at different dosages, including CNS depression, respiratory depression, ataxia, weakness, disorientation, nausea, and vomiting .
Metabolic Pathways
Phenothiazines are known to undergo several steps of biotransformation before they are finally excreted .
Transport and Distribution
Phenothiazines are known to be lipophilic and highly protein bound, which could influence their transport and distribution .
Subcellular Localization
The localization of proteins and their effects on activity or function are crucial to understanding various cellular processes .
Métodos De Preparación
2-fluoro-10H-phenothiazine can be synthesized via the Smiles rearrangement, which involves the reaction of 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes . The reaction typically proceeds under reflux conditions in the presence of a base such as potassium hydroxide in ethanol . The resulting product is then purified through recrystallization or chromatography.
Industrial production methods for 2-fluoro-10H-phenothiazine may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
2-fluoro-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted phenothiazines .
Comparación Con Compuestos Similares
2-fluoro-10H-phenothiazine can be compared with other similar compounds such as:
10H-phenothiazine: The non-fluorinated parent compound, known for its antipsychotic properties.
2-chloro-10H-phenothiazine: A chlorinated derivative with similar pharmacological activities but different chemical stability and reactivity.
2-methyl-10H-phenothiazine: A methylated derivative with distinct biological activities and applications.
Propiedades
IUPAC Name |
2-fluoro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIQJJWPGIHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323368 | |
| Record name | 2-fluoro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397-58-0 | |
| Record name | 397-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)




